N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)20-7-5-19(6-8-20)23(28-15-13-27(3)14-16-28)17-25-24(29)18-31-22-11-9-21(30-4)10-12-22/h5-12,23H,13-18H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPKERBAKKIGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is possible that it binds to its target(s) and induces a conformational change, which could alter the target’s activity.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways directly or indirectly.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structural composition that includes a dimethylamino group, a piperazine ring, and a methoxyphenoxy moiety. These structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, compounds with similar structures have demonstrated antimicrobial and anticonvulsant properties by interfering with bacterial cell wall synthesis and neuronal excitability, respectively.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : The presence of the dimethylamino group enhances solubility and bioavailability, potentially increasing its effectiveness against bacterial infections.
- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy, suggesting that this compound may also possess anticonvulsant properties .
- CNS Interaction : The piperazine ring is known for its ability to cross the blood-brain barrier, which could facilitate central nervous system interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. Key findings include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |
| N,N-dimethylsulfamoylbenzene | Sulfamoyl group | Antimicrobial properties |
| 4-fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |
These findings suggest that modifications in the structural components can significantly influence the biological activity of related compounds.
Anticonvulsant Activity Evaluation
A study evaluating various derivatives similar to this compound found that specific modifications to the piperazine moiety resulted in varying degrees of anticonvulsant activity. For example, compounds with increased lipophilicity showed delayed onset but prolonged action in seizure models .
Toxicity Studies
Preliminary toxicity assessments have indicated that compounds within this class exhibit low acute neurological toxicity in animal models. The rotarod test was employed to evaluate motor coordination and neurological function post-administration, yielding promising results for safety profiles .
Comparative Efficacy
When compared to established anticonvulsants such as phenytoin, these compounds demonstrated varying degrees of efficacy. While some derivatives showed comparable or superior protective effects in maximal electroshock (MES) tests, others were less effective than traditional therapies .
Comparison with Similar Compounds
Structural Analogues and Modifications
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide ()
- Structural Differences: The chloro substituent on the phenyl ring and a 3-methylphenoxy group replace the dimethylamino and 4-methoxyphenoxy groups in the target compound.
- Implications: Chlorine atoms often enhance metabolic stability but may reduce solubility compared to dimethylamino groups.
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
- Structural Differences : A piperidine sulfonyl group replaces the 4-methylpiperazine-ethyl chain.
- Implications : The sulfonyl group increases hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound’s piperazine group .
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide ()
- Structural Differences: Simplifies the target compound by omitting the dimethylamino phenyl and methoxyphenoxy groups.
- Implications : The absence of bulky substituents may enhance synthetic accessibility but reduce receptor selectivity or binding affinity .
Physicochemical Properties
Notes:
- Predicted solubility and permeability are inferred from substituent effects. Methoxy (OMe) and piperazine groups generally enhance solubility, while halogenated or bulky groups reduce it .
- Thiazolotriazole derivatives () exhibit moderate solubility due to heterocyclic sulfur atoms but require organic solvents for synthesis .
Orexin Receptor Antagonists ()
- Analogs like N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-dimethylaminophenyl)acetamide (9d) show high CNS permeability (logP ~2.5) and orexin-1 receptor antagonism. The target compound’s dimethylamino and piperazine groups may similarly enhance receptor binding .
Anti-Infective Agents ()
- Thiazolotriazole-acetamide hybrids (e.g., Compound 26) demonstrate antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).
Dopamine D3 Receptor Ligands ()
- Piperazine-containing compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) exhibit D3 selectivity. The target compound’s 4-methylpiperazine group could support similar receptor interactions .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., coupling the piperazine moiety with the dimethylaminophenyl group under basic conditions using KCO in DMF at 60–80°C) and acylation of the phenoxyacetamide backbone. Key intermediates are purified via column chromatography (hexane/EtOAc gradient) to achieve >95% purity. Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios must be rigorously optimized to minimize byproducts like unreacted amines or oxidized species .
Q. What spectroscopic and analytical techniques are most effective for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, methoxyphenoxy aromatic protons at δ 6.7–7.2 ppm) and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] within 3 ppm error).
- IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1680 cm) and secondary amine vibrations (N-H at ~3300 cm) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2 receptors) to measure IC.
- Enzyme Inhibition Assays : Fluorescence-based kinase profiling (e.g., against MAPK or PKC isoforms) with ATP concentration standardized to 10 µM.
- Cell Viability Assays : MTT or resazurin assays in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell membrane permeability differences in vitro vs. in vivo). To resolve conflicts:
- Perform parallel studies using standardized protocols (e.g., consistent ATP concentrations in kinase assays).
- Employ orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization for binding affinity validation).
- Analyze metabolite profiles (LC-MS) to rule out compound degradation in specific biological matrices .
Q. What computational strategies are recommended for predicting binding modes with neurological targets?
- Methodological Answer :
- Molecular Docking : Use crystal structures of dopamine receptors (e.g., D2DR PDB: 6CM4) to model interactions, focusing on the piperazine-ethyl pharmacophore’s spatial orientation.
- Molecular Dynamics (MD) Simulations : Run >100 ns simulations to assess binding stability (e.g., RMSD <2 Å for ligand-receptor complexes).
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., methoxy → trifluoromethoxy) on binding free energy .
Q. How do structural modifications to the 4-methoxyphenoxy group impact selectivity for serotonin vs. dopamine receptors?
- Methodological Answer : Systematic SAR studies show:
- Electron-withdrawing groups (e.g., -CF) reduce 5-HT affinity (Ki increases from 12 nM to 480 nM) but preserve D2 binding (Ki = 8 nM).
- Molecular modeling reveals altered hydrogen bonding: Methoxy interacts with Ser159 in 5-HT, while Asp114 in D2 forms salt bridges with the piperazine nitrogen.
- In vivo microdialysis confirms functional selectivity: CF-modified analogs increase extracellular dopamine in rat striatum without affecting serotonin .
Q. What strategies mitigate metabolic instability of the dimethylamino group in pharmacokinetic studies?
- Methodological Answer :
- Deuterium Exchange : Replace labile methyl hydrogens with deuterium to slow oxidative N-demethylation (CYP3A4-mediated).
- Prodrug Design : Mask the dimethylamino group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues.
- Metabolite Identification : Use LC-MS/MS to track major metabolites in liver microsomes and adjust substituents (e.g., fluorination) to block degradation pathways .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?
- Methodological Answer :
- Use allometric scaling from rodent to human doses based on body surface area.
- Incorporate non-compartmental analysis (NCA) for AUC calculations and identify saturation points in absorption.
- Apply Hill slope modeling to distinguish between target-mediated (steep slopes) and nonspecific binding .
Q. What statistical methods are optimal for analyzing high-throughput screening (HTS) data with this compound?
- Methodological Answer :
- Z-factor analysis : Validate assay robustness (Z’ >0.5 required for HTS).
- False Discovery Rate (FDR) correction : Adjust p-values using the Benjamini-Hochberg method to minimize Type I errors.
- Machine Learning : Train random forest models on chemical descriptors (e.g., LogP, polar surface area) to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
